molecular formula C18H14F6N4O2S B12018295 N-[3,5-bis(trifluoromethyl)phenyl]-2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide CAS No. 577766-17-7

N-[3,5-bis(trifluoromethyl)phenyl]-2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

Cat. No.: B12018295
CAS No.: 577766-17-7
M. Wt: 464.4 g/mol
InChI Key: KDHFMWHIFZUNCT-UHFFFAOYSA-N
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Description

N-[3,5-bis(trifluoromethyl)phenyl]-2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide is a complex organic compound characterized by its unique structure, which includes trifluoromethyl groups, a furan ring, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.

    Attachment of the Trifluoromethyl Groups: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide in the presence of a catalyst.

    Final Assembly: The final step involves coupling the intermediate products through a nucleophilic substitution reaction to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[3,5-bis(trifluoromethyl)phenyl]-2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The triazole ring can be reduced under hydrogenation conditions.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of furanones and other oxidized derivatives.

    Reduction: Formation of partially or fully reduced triazole derivatives.

    Substitution: Formation of substituted acetamides with various functional groups.

Scientific Research Applications

N-[3,5-bis(trifluoromethyl)phenyl]-2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that are involved in key biological pathways.

    Pathways Involved: The compound may inhibit or activate specific signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3,5-bis(trifluoromethyl)phenyl]-2-[[4-methyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
  • N-[3,5-bis(trifluoromethyl)phenyl]-2-[[4-ethyl-5-(thiophen-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

Uniqueness

N-[3,5-bis(trifluoromethyl)phenyl]-2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of trifluoromethyl groups enhances its metabolic stability and lipophilicity, while the furan and triazole rings contribute to its biological activity.

Properties

CAS No.

577766-17-7

Molecular Formula

C18H14F6N4O2S

Molecular Weight

464.4 g/mol

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C18H14F6N4O2S/c1-2-28-15(13-4-3-5-30-13)26-27-16(28)31-9-14(29)25-12-7-10(17(19,20)21)6-11(8-12)18(22,23)24/h3-8H,2,9H2,1H3,(H,25,29)

InChI Key

KDHFMWHIFZUNCT-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC=CO3

Origin of Product

United States

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